4-(3-bromo-4-methylanilino)-2-(4-methylbenzyl)-4-oxobutanoic acid
Overview
Description
4-(3-bromo-4-methylanilino)-2-(4-methylbenzyl)-4-oxobutanoic acid is an organic compound with a complex structure It contains a brominated aromatic ring, a methyl-substituted aromatic ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-methylanilino)-2-(4-methylbenzyl)-4-oxobutanoic acid typically involves multiple steps. One common approach is to start with the bromination of 4-methylphenylamine to obtain 3-bromo-4-methylphenylamine. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to form the corresponding amine. The final step involves the acylation of the amine with 4-oxobutanoic acid chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-4-methylanilino)-2-(4-methylbenzyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3-bromo-4-methylanilino)-2-(4-methylbenzyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-methylanilino)-2-(4-methylbenzyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The brominated aromatic ring and the amine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chloro-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid
- 4-[(3-fluoro-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid
- 4-[(3-iodo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid
Uniqueness
The uniqueness of 4-(3-bromo-4-methylanilino)-2-(4-methylbenzyl)-4-oxobutanoic acid lies in its specific bromine substitution, which can significantly influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-bromo-4-methylanilino)-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-12-3-6-14(7-4-12)9-15(19(23)24)10-18(22)21-16-8-5-13(2)17(20)11-16/h3-8,11,15H,9-10H2,1-2H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQUOHESDIJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)NC2=CC(=C(C=C2)C)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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